VPAC1 vs. VPAC2 Receptor Binding Affinity (Ki) – Direct Head-to-Head Comparison with Native VIP
[Ala11,22,28]-VIP exhibits a 318‑fold binding preference for the human VPAC1 receptor over VPAC2, whereas native VIP shows only a ~4‑fold preference [1]. This stark difference in subtype selectivity is critical for experiments requiring exclusive activation of VPAC1‑mediated signaling cascades [2].
| Evidence Dimension | Inhibition of [125I]-VIP binding (Ki) |
|---|---|
| Target Compound Data | VPAC1 Ki = 7.4 nM; VPAC2 Ki = 2352 nM |
| Comparator Or Baseline | Native VIP: VPAC1 Ki = 1.3 nM; VPAC2 Ki = 5.5 nM |
| Quantified Difference | [Ala11,22,28]-VIP: 2352 / 7.4 = 318‑fold VPAC1 selectivity. Native VIP: 5.5 / 1.3 = 4.2‑fold VPAC1 selectivity. |
| Conditions | CHO cell membranes stably expressing recombinant human VPAC1 or VPAC2 receptors |
Why This Matters
Researchers requiring unambiguous VPAC1 activation must use [Ala11,22,28]-VIP; native VIP's low selectivity (4‑fold) cannot resolve VPAC1‑specific effects.
- [1] IUPHAR/BPS Guide to Pharmacology. [Ala11,22,28]VIP ligand page. Accessed April 2026. (Ki values from Nicole et al., 2000). View Source
- [2] Nicole P, Lins L, Rouyer-Fessard C, Drouot C, Fulcrand P, Thomas A, Couvineau A, Martinez J, Brasseur R, Laburthe M. Identification of key residues for interaction of vasoactive intestinal peptide with human VPAC1 and VPAC2 receptors and development of a highly selective VPAC1 receptor agonist. J Biol Chem. 2000;275(31):24003-12. View Source
